molecular formula C18H17NO4 B2882440 5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol CAS No. 898917-36-7

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B2882440
CAS No.: 898917-36-7
M. Wt: 311.337
InChI Key: HVFHFRLESFOZOQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is an organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFHFRLESFOZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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